Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester involves multiple steps, starting from the appropriate precursors. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the esterification of the corresponding acid with tert-butyl alcohol under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield of the final product, which is essential for its use as an intermediate in pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of fluvastatin and other related compounds.
Biology: It is studied for its potential effects on biological systems, particularly in the context of cholesterol metabolism.
Medicine: It is used in the development of drugs targeting HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester involves its conversion to fluvastatin, which inhibits HMG-CoA reductase. This enzyme is responsible for the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, fluvastatin reduces cholesterol levels in the body .
Comparison with Similar Compounds
Similar Compounds
Atorvastatin: Another HMG-CoA reductase inhibitor with a similar mechanism of action.
Simvastatin: A statin used to control hypercholesterolemia and prevent cardiovascular disease.
Rosuvastatin: A statin with a high affinity for HMG-CoA reductase, used to lower cholesterol levels.
Uniqueness
Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester is unique due to its specific structure and role as an intermediate in the synthesis of fluvastatin. Its chemical properties and reactivity make it a valuable compound in pharmaceutical research and development .
Properties
Molecular Formula |
C28H30FNO3 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
tert-butyl (4E,6E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-oxohepta-4,6-dienoate |
InChI |
InChI=1S/C28H30FNO3/c1-19(2)30-24-12-9-7-11-23(24)27(20-14-16-21(29)17-15-20)25(30)13-8-6-10-22(31)18-26(32)33-28(3,4)5/h6-17,19H,18H2,1-5H3/b10-6+,13-8+ |
InChI Key |
WKTYDYWOJCIXRB-FPGCMKNTSA-N |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/C=C/C(=O)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC=CC(=O)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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